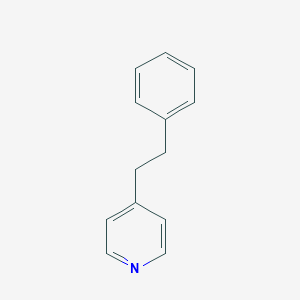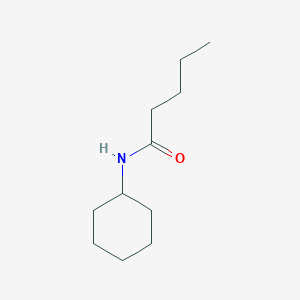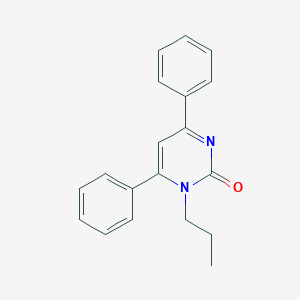
4,6-diphenyl-1-propyl-2(1H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-diphenyl-1-propyl-2(1H)-pyrimidinone, also known as DPP, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrimidinones, which are known for their diverse biological activities. In
作用機序
The mechanism of action of 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone is not fully understood, but several studies have suggested that it may act by inhibiting the activity of certain enzymes or by modulating the expression of genes involved in various biological processes. 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and by inhibiting angiogenesis.
生化学的および生理学的効果
4,6-diphenyl-1-propyl-2(1H)-pyrimidinone has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators. 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone has also been shown to inhibit the growth of cancer cells by inducing apoptosis and by inhibiting angiogenesis. In addition, 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone is its diverse biological activities, which make it a promising candidate for the development of new therapeutic agents. 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone has also been shown to have low toxicity and good bioavailability, which are important factors in the development of new drugs. However, one of the limitations of 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone is its low solubility in water, which can make it difficult to administer in vivo. In addition, more studies are needed to fully understand the mechanism of action of 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone and its potential side effects.
将来の方向性
There are several future directions for the study of 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone. One area of research is the development of new derivatives of 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone with enhanced biological activities and improved pharmacokinetic properties. Another area of research is the investigation of the potential use of 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone in the treatment of neurodegenerative disorders, such as Alzheimer's disease. In addition, more studies are needed to fully understand the mechanism of action of 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone and its potential side effects, which will be important for the development of new therapeutic agents based on this compound.
Conclusion:
In conclusion, 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone is a promising compound with diverse biological activities and potential applications in the field of medicinal chemistry. The synthesis method of 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone has been optimized for high yield and purity, and several studies have investigated its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone as a therapeutic agent and to develop new drugs based on this compound.
合成法
The synthesis of 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone involves the condensation of benzaldehyde and acetophenone followed by the reaction with urea in the presence of a catalyst. The reaction yields 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone as a white crystalline powder with a melting point of 237-238°C. This method has been optimized for high yield and purity and has been widely used in the synthesis of 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone for research purposes.
科学的研究の応用
4,6-diphenyl-1-propyl-2(1H)-pyrimidinone has been extensively studied for its potential applications as a therapeutic agent. Several studies have shown that 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone exhibits a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone has also been shown to have neuroprotective effects and has been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
特性
CAS番号 |
33098-34-9 |
|---|---|
製品名 |
4,6-diphenyl-1-propyl-2(1H)-pyrimidinone |
分子式 |
C19H18N2O |
分子量 |
290.4 g/mol |
IUPAC名 |
4,6-diphenyl-1-propylpyrimidin-2-one |
InChI |
InChI=1S/C19H18N2O/c1-2-13-21-18(16-11-7-4-8-12-16)14-17(20-19(21)22)15-9-5-3-6-10-15/h3-12,14H,2,13H2,1H3 |
InChIキー |
GJHYBWSQPJJAAT-UHFFFAOYSA-N |
SMILES |
CCCN1C(=CC(=NC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CCCN1C(=CC(=NC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



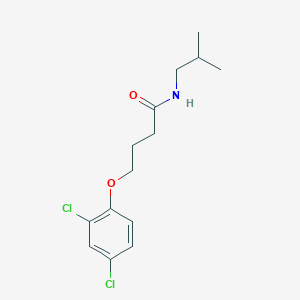
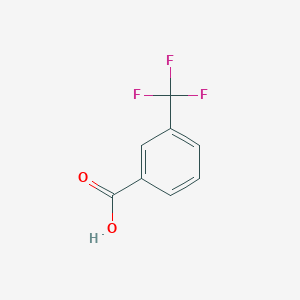
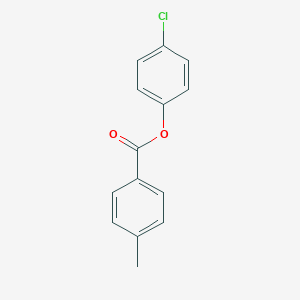
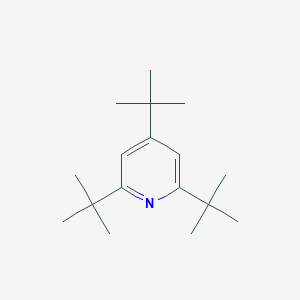
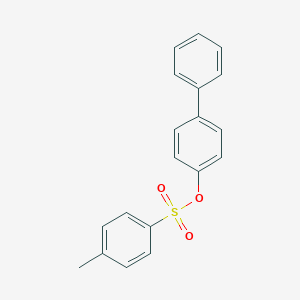

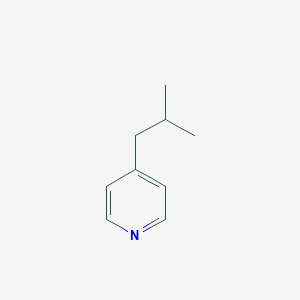
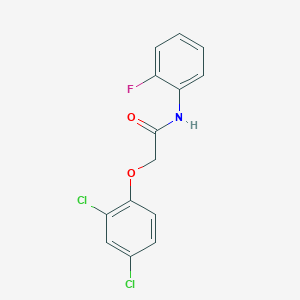

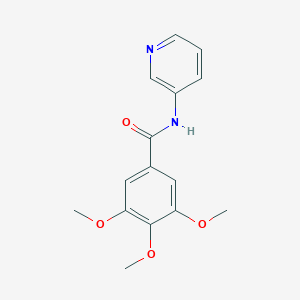
![2H-Cyclopenta[b]furan-2-one, 5-acetyl-3,3a,6,6a-tetrahydro-, (3aR,6aS)-rel-](/img/structure/B184585.png)

